molecular formula C23H18ClN3O2 B2964899 2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941965-42-0

2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2964899
CAS No.: 941965-42-0
M. Wt: 403.87
InChI Key: GRPYSLANGGRQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a 7-chloro substituent, a 2-methyl group, and a biphenyl-acetamide moiety at position 2. Its molecular structure combines a fused pyridine-pyrimidinone core with a bulky biphenyl group, which likely enhances lipophilicity and influences binding interactions. The chloro substituent may contribute to electronic effects and metabolic stability, while the acetamide linker provides flexibility for target engagement.

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-22(23(29)27-14-19(24)11-12-20(27)25-15)26-21(28)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPYSLANGGRQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a derivative of pyrido[1,2-a]pyrimidine and biphenyl, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H17ClN4O\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}

This structure features a biphenyl moiety and a pyrido[1,2-a]pyrimidine scaffold that are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrido[1,2-a]pyrimidine framework exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that related compounds achieved growth inhibition percentages (GI%) averaging around 43.9% across 56 different cancer cell lines. These findings suggest a broad-spectrum anticancer potential .
  • Mechanism of Action : The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to cell cycle arrest and apoptosis in cancer cells. For example, treatment with certain derivatives resulted in significant G0-G1 phase arrest, indicating a disruption in cell cycle progression .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Preliminary studies also suggest potential antimicrobial properties. Compounds with similar heterocyclic structures have been reported to exhibit antibacterial and antifungal activities due to their ability to interfere with microbial metabolism .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives revealed that one compound exhibited a GI50 value of 0.5 µM against the RFX 393 cancer cell line. This study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

In another investigation focusing on the molecular docking of similar compounds, it was found that they bind effectively to the active sites of CDK2 and TRKA. This binding was corroborated by experimental data showing reduced phosphorylation levels of target proteins involved in cell cycle regulation .

Data Tables

Compound NameStructureBiological ActivityReference
Compound AStructureGI50 = 0.5 µM (RFX 393)
Compound BStructureDual CDK2/TRKA inhibition
Compound CStructureAntimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities:

Compound Name / ID Core Structure Substituents (Position) Functional Groups Molecular Weight (g/mol)
Target Compound Pyrido[1,2-a]pyrimidin-4-one 7-Cl, 2-Me, biphenyl-acetamide (N-3) Acetamide, biphenyl, chloro ~437.85*
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[3,2-d]pyrimidin-4-one 7-Me, phenylamino (C-2), tetrahydro backbone Acetamide, aliphatic CH2, NH 369.44
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 7-piperazine, 1,3-benzodioxole (C-2) Piperazine, benzodioxole ~380–400 (estimated)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-phenyl, 2-chloro-4-MePh (N-substituent) Acetamide, thiophene, chloro 409.89

*Estimated based on molecular formula C28H20ClN3O2.

Key Observations:

  • Substituents: The biphenyl group in the target compound confers greater aromatic surface area compared to phenyl or benzodioxole groups in analogs , which may enhance hydrophobic interactions in target binding.
  • Functional Groups: Piperazine-containing analogs (e.g., ) prioritize solubility and basicity, whereas the chloro and methyl groups in the target compound may optimize steric and electronic effects.

Key Research Findings

Bioactivity: Thieno-pyrimidinones (e.g., ) show IC50 values in the nanomolar range for kinase inhibition, suggesting the target compound may exhibit similar potency if optimized .

ADME Profiles: Piperazine-containing analogs () demonstrate improved blood-brain barrier penetration, whereas the biphenyl group in the target compound may limit CNS access due to higher molecular weight and lipophilicity .

Thermal Stability: The target compound’s rigid biphenyl structure may enhance thermal stability compared to tetrahydro derivatives (), as evidenced by higher predicted melting points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.